molecular formula C46H32O6 B12559590 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid CAS No. 192699-93-7

2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid

Katalognummer: B12559590
CAS-Nummer: 192699-93-7
Molekulargewicht: 680.7 g/mol
InChI-Schlüssel: UJIIFTBFFGCKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes benzoyl and phenoxy groups, makes it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions often require precise control of temperature and the use of solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, are likely applied on a larger scale to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial cell division . The compound’s aromatic structure allows it to interact with various biological molecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is unique due to its specific combination of benzoyl and phenoxy groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a unique structure that can be exploited for various applications in research and industry.

Eigenschaften

CAS-Nummer

192699-93-7

Molekularformel

C46H32O6

Molekulargewicht

680.7 g/mol

IUPAC-Name

2-[bis[4-(4-benzoylphenoxy)phenyl]methyl]benzoic acid

InChI

InChI=1S/C46H32O6/c47-44(33-9-3-1-4-10-33)35-19-27-39(28-20-35)51-37-23-15-31(16-24-37)43(41-13-7-8-14-42(41)46(49)50)32-17-25-38(26-18-32)52-40-29-21-36(22-30-40)45(48)34-11-5-2-6-12-34/h1-30,43H,(H,49,50)

InChI-Schlüssel

UJIIFTBFFGCKBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.